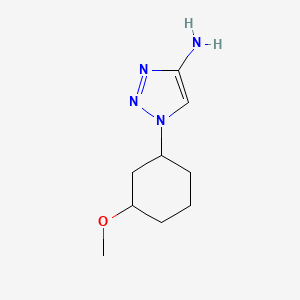
1-(3-methoxycyclohexyl)-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxycyclohexyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This compound is characterized by the presence of a methoxy group attached to a cyclohexyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(3-methoxycyclohexyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Triazole Formation: The formation of the triazole ring through a cycloaddition reaction.
Common synthetic routes include the use of azides and alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored due to its high efficiency and selectivity .
Industrial production methods often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(3-Methoxycyclohexyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the cyclohexyl ring .
Scientific Research Applications
1-(3-Methoxycyclohexyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(3-methoxycyclohexyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Molecular targets include proteins involved in cell signaling pathways, such as kinases and phosphatases. The compound’s ability to modulate these pathways can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1-(3-Methoxycyclohexyl)-1H-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:
1-(3-Methoxycyclohexyl)methanamine: Similar structure but different functional groups, leading to distinct chemical and biological properties.
1H-1,2,3-Triazole analogs: These compounds share the triazole ring but differ in their substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-(3-methoxycyclohexyl)triazol-4-amine |
InChI |
InChI=1S/C9H16N4O/c1-14-8-4-2-3-7(5-8)13-6-9(10)11-12-13/h6-8H,2-5,10H2,1H3 |
InChI Key |
LDEKRPFIMDDMPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)N2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















